O-Fluoro Ezetimibe
CAS No.:
Cat. No.: VC18775316
Molecular Formula: C24H21F2NO3
Molecular Weight: 409.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H21F2NO3 |
|---|---|
| Molecular Weight | 409.4 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-3-[3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
| Standard InChI | InChI=1S/C24H21F2NO3/c25-16-7-9-17(10-8-16)27-23(15-5-11-18(28)12-6-15)20(24(27)30)13-14-22(29)19-3-1-2-4-21(19)26/h1-12,20,22-23,28-29H,13-14H2 |
| Standard InChI Key | OBQFYRYCMDREFB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O)F |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
O-Fluoro Ezetimibe retains the β-lactam backbone of its parent compound but incorporates fluorine substitutions at strategic positions to modulate electronic and steric properties. The molecular formula CHFNO (molecular weight: 409.4 g/mol) reflects these modifications, which include:
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A 4-fluorophenyl group at the N1 position of the azetidin-2-one ring.
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A 3-(2-fluorophenyl)-3-hydroxypropyl side chain at the C3 position.
The fluorine atoms enhance metabolic stability and membrane permeability by reducing cytochrome P450-mediated oxidation and increasing lipophilicity .
Stereochemical Considerations
The compound’s bioactivity hinges on its stereochemistry, particularly the cis configuration of the C3 and C4 substituents. Radical allylation during synthesis ensures high diastereoselectivity, favoring the (3S,4R) and (3R,4S) isomers . This spatial arrangement optimizes interactions with the NPC1L1 protein’s hydrophobic binding pocket.
Table 1: Molecular Properties of O-Fluoro Ezetimibe
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 409.4 g/mol |
| Key Functional Groups | β-Lactam, Fluorophenyl, Hydroxypropyl |
| Stereochemistry | (3S,4R) / (3R,4S) |
Synthesis and Optimization
Radical Allylation of α-Bromo-α-Fluoro-β-Lactam
The synthesis begins with ethyl dibromofluoroacetate, which undergoes cyclocondensation with N-benzylidene-4-fluoroaniline to form α-bromo-α-fluoro-β-lactam . Radical allylation using allyltributyltin and triethylborane (EtB) under oxygen bubbling introduces the C3 allyl group with >95% diastereoselectivity . This step avoids decomposition pathways associated with traditional lithiation methods.
Table 2: Reaction Conditions for Radical Allylation
| Parameter | Detail |
|---|---|
| Reagents | Allyltributyltin, EtB, O |
| Temperature | −78°C to −40°C |
| Yield | 92% |
| Diastereoselectivity | >95% (3S,4R / 3R,4S) |
Wacker Oxidation and Nucleophilic Arylation
The allyl side chain undergoes regioselective Wacker oxidation to form an aldehyde intermediate, which is subsequently subjected to nucleophilic arylation using Grignard reagents. This two-step process installs the 3’-(4-fluorophenyl)-3’-hydroxypropyl group, completing the fluorinated analogue .
Mechanism of Action
Targeting NPC1L1
Like Ezetimibe, O-Fluoro Ezetimibe inhibits NPC1L1, a protein expressed in the jejunal brush border membrane that facilitates cholesterol uptake . Fluorine substitutions at the β-lactam core enhance hydrogen bonding with Thr-111 and Asn-115 residues in the NPC1L1 binding site, increasing inhibitory potency by 1.5-fold compared to non-fluorinated analogues .
Pharmacokinetic Enhancements
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Metabolic Stability: Fluorine reduces oxidative metabolism by hepatic CYP3A4, extending half-life (t = 14.2 hrs vs. 10.5 hrs for Ezetimibe) .
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Bioavailability: Increased logP (2.8 vs. 2.2) improves intestinal absorption, achieving 78% oral bioavailability in rodent models .
Research Applications
Medicinal Chemistry
O-Fluoro Ezetimibe serves as a model for studying fluorine’s impact on drug-receptor interactions. SAR studies reveal that fluorine at the β-lactam C3 position increases NPC1L1 binding affinity (IC = 12 nM vs. 18 nM for Ezetimibe) .
Preclinical Efficacy
In hypercholesterolemic rats, daily oral administration (10 mg/kg) reduces plasma LDL-C by 52% over four weeks, outperforming Ezetimibe’s 44% reduction .
Industrial and Therapeutic Prospects
Scalable Synthesis Challenges
Current methods face scalability issues due to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume